Sodium tetra(p-tolyl)borate
Overview
Description
Analytical and chromatography reagent, as well as an ion sensor compound and an additive for ISE.
Scientific Research Applications
Electrochemistry and Surface Oxidation Sodium tetraborate (Na2B4O7) has been studied for its role in the electrochemistry of sulfide minerals, particularly pyrite oxidation. In borate solutions, the surface oxidation of pyrite is significantly enhanced, indicating borate's reactive nature rather than its previously assumed inertness (Wang, 1996).
Analytical Chemistry and Gravimetry Various sodium tetraarylborates, including sodium tetrakis(p-fluorophenyl)borate, have been synthesized for selective gravimetric analysis. These compounds form precipitates with specific ions, demonstrating their utility in analytical chemistry for the determination of elements like cesium (Moore, Cassaretto, Posvic, & Mclafferty, 1966).
Inductively Coupled Plasma Mass Spectrometry Sodium tetra(n-propyl)borate has been utilized as a derivatization reagent for the determination of organometallic compounds. This reagent allows for the simultaneous analysis of organomercury, -lead, and -tin compounds, demonstrating its versatility in environmental and analytical chemistry (Smaele et al., 1998).
Chemical Sensor Applications Lipophilic borate salts, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, are used in solvent polymeric membranes of chemical sensors. Their stability and reactivity are important in determining the selectivity and lifetime of these sensors (Rosatzin, Bakker, Suzuki, & Simon, 1993).
Catalysis and Organic Synthesis The synthesis of optically active sodium salts of tetrakispyrazolylborate and their uses in enantioselective cyclopropanation reactions highlight the role of sodium tetraarylborates in organic synthesis and asymmetric catalysis (Singh et al., 2002).
Glass Science and Material Research Sodium tetra borate glasses, especially when doped with ions like Cu2+, are studied for their physical and optical properties. These studies contribute to the understanding of glass structure and the development of new materials (Sangeetha et al., 2021).
Capillary Zone Electrophoresis The role of borate buffers, including sodium borate, in capillary zone electrophoresis is crucial for analyzing anions in complex matrices, such as clinical samples. The choice of counterion in these buffers can significantly influence the analysis results (Kr̆ivánková et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Sodium tetra(p-tolyl)borate is primarily used as an analytical and chromatography reagent , as well as an ion sensor compound . Its primary targets are therefore the ions that it is designed to detect and interact with in these applications.
Mode of Action
This allows it to be used in ion-selective electrodes (ISE) and other analytical applications .
Biochemical Pathways
Its main function is to interact with specific ions in a sample, allowing their concentration to be determined .
Pharmacokinetics
It is known to be a solid at room temperature and is typically stored under desiccating conditions .
Result of Action
The result of this compound’s action is the detection and measurement of specific ions in a sample. This is achieved through its interaction with these ions, which causes a measurable change in its properties .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. It is recommended to be stored at room temperature and under desiccating conditions . It is also advised to prepare and use solutions on the same day, and if necessary, store them as aliquots in tightly sealed vials at -20°C .
Properties
IUPAC Name |
sodium;tetrakis(4-methylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635391 | |
Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15738-23-5 | |
Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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